molecular formula C18H14O3 B13806406 Hydroxy(naphthalen-1-yl)phenylacetic acid CAS No. 6309-40-6

Hydroxy(naphthalen-1-yl)phenylacetic acid

Cat. No.: B13806406
CAS No.: 6309-40-6
M. Wt: 278.3 g/mol
InChI Key: SCUTVJFQXIRWRF-UHFFFAOYSA-N
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Description

2-HYDROXY-2-NAPHTHALEN-1-YL-2-PHENYL-ACETIC ACID is an organic compound with a complex structure that includes both naphthalene and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-2-NAPHTHALEN-1-YL-2-PHENYL-ACETIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-1-naphthaldehyde with benzyl cyanide, followed by hydrolysis and decarboxylation to yield the target compound . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-2-NAPHTHALEN-1-YL-2-PHENYL-ACETIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Mechanism of Action

The mechanism by which 2-HYDROXY-2-NAPHTHALEN-1-YL-2-PHENYL-ACETIC ACID exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-HYDROXY-2-NAPHTHALEN-1-YL-2-PHENYL-ACETIC ACID lies in its combined structural features, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that similar compounds may not be suitable for .

Properties

CAS No.

6309-40-6

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

2-hydroxy-2-naphthalen-1-yl-2-phenylacetic acid

InChI

InChI=1S/C18H14O3/c19-17(20)18(21,14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12,21H,(H,19,20)

InChI Key

SCUTVJFQXIRWRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)(C(=O)O)O

Origin of Product

United States

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